Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate
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Overview
Description
Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further substituted with a methyl ester and a ketone group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the piperidine ring.
Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative of the piperidine ring reacts with methanol in the presence of an acid catalyst.
Oxidation: The ketone group is introduced through an oxidation reaction, where the corresponding alcohol is oxidized using an oxidizing agent such as PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Introduction of additional carbonyl groups or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(4-chlorobenzyl)-6-oxopiperidine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 1-(4-bromobenzyl)-6-oxopiperidine-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 1-(4-methylbenzyl)-6-oxopiperidine-3-carboxylate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity in various applications.
Biological Activity
Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a 4-fluorobenzyl substituent and a carboxylate group. Its molecular formula is C15H16FNO3, and it has a molecular weight of approximately 277.29 g/mol. The presence of the fluorine atom in the benzyl group is significant as it can enhance the compound's lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the piperidine ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the fluorobenzyl group : This step often employs halogenation reactions to attach the fluorinated benzene moiety.
- Carboxylation : The final step involves introducing the carboxylate functionality, which can be done via various methods including nucleophilic substitution.
Research indicates that compounds with similar structural features often interact with various biological targets, including receptors involved in pain modulation and neuropharmacology. Specifically, piperidine derivatives have been shown to exhibit activity at opioid receptors, suggesting potential analgesic properties.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of certain enzymatic activities. For instance, it has been evaluated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. Compounds structurally related to this compound have shown competitive inhibition against tyrosinase with low IC50 values, indicating potent activity without cytotoxic effects on B16F10 melanoma cells .
Structure-Activity Relationship (SAR)
The presence of the fluorobenzyl group is crucial for enhancing the compound's binding affinity to target enzymes and receptors. Comparative studies with other piperidine derivatives suggest that modifications to the benzyl substituent can lead to varied biological activities. For example:
Compound Name | Structure Features | IC50 (μM) | Unique Aspects |
---|---|---|---|
This compound | Piperidine ring with 4-fluorobenzyl | TBD | Potential analgesic properties |
Ethyl N-Boc-3-(4'-fluorobenzyl)-4-oxopiperidine | Similar structure but different substituent | TBD | Investigated for opioid receptor binding |
Case Studies and Research Findings
- Analgesic Potential : A study highlighted that piperidine derivatives could act as analgesics by modulating opioid receptor activity. This compound was included in screenings that confirmed its potential as a candidate for pain management therapies .
- Tyrosinase Inhibition : In another study focusing on skin pigmentation disorders, this compound was assessed for its ability to inhibit tyrosinase activity effectively. The results indicated that this compound could serve as a lead in developing treatments for conditions like hyperpigmentation .
- Docking Studies : Computational docking studies have provided insights into the binding modes of this compound with target enzymes such as tyrosinase. These studies suggest that the compound occupies key active sites, inhibiting substrate binding effectively .
Properties
Molecular Formula |
C14H16FNO3 |
---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]-6-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C14H16FNO3/c1-19-14(18)11-4-7-13(17)16(9-11)8-10-2-5-12(15)6-3-10/h2-3,5-6,11H,4,7-9H2,1H3 |
InChI Key |
OWBRTTMQZYQKTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=O)N(C1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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